molecular formula C18H27N5S2 B2731498 N,N-diethyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine CAS No. 1105225-95-3

N,N-diethyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine

Cat. No. B2731498
CAS RN: 1105225-95-3
M. Wt: 377.57
InChI Key: GGNJSPBDOBRUES-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen . It also has a phenylpiperazine moiety, which is often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the phenylpiperazine moiety. The thiadiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The phenylpiperazine moiety consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a phenyl ring (a six-membered carbon ring) .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing 1,3,4-thiadiazole, among other heterocyclic structures, to investigate their antimicrobial, antilipase, and antiurease activities. Some compounds have demonstrated good to moderate antimicrobial activity, with a few exhibiting antiurease and antilipase activities, showcasing the potential of such compounds in therapeutic applications (Başoğlu et al., 2013).

Anticonvulsant Activity Evaluation

Novel 1,3,4-thiadiazoles have been synthesized and assessed for their anticonvulsant activity using pharmacophoric model studies. These studies have identified compounds with significant anticonvulsant properties, contributing to the development of new antiepileptic drugs (Rajak et al., 2009).

Antiallergy Agents

The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives has yielded compounds with potent antiallergy activity in rat models, surpassing the performance of existing medications like disodium cromoglycate (Hargrave et al., 1983).

Inhibitors of 15-Lipoxygenase

New derivatives have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. Certain compounds exhibited significant inhibitory activity, indicating their potential for treating inflammation-related disorders (Asghari et al., 2016).

Antimicrobial and Antifungal Activities

Research on 1,3,4-thiadiazole derivatives has explored their structural characterization and evaluation for antimicrobial and antifungal activities. Some derivatives have shown activities comparable to, or slightly better than, standard medicinal agents such as chloramphenicol and amphotericin B (Pejchal et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

N,N-diethyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5S2/c1-3-21(4-2)14-15-24-18-20-19-17(25-18)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNJSPBDOBRUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine

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